ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate
CAS No.: 1020489-50-2
Cat. No.: VC11944994
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-50-2 |
|---|---|
| Molecular Formula | C15H14N4O3S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C15H14N4O3S/c1-3-22-14(21)9-4-5-10-12(8-9)23-15(16-10)17-13(20)11-6-7-19(2)18-11/h4-8H,3H2,1-2H3,(H,16,17,20) |
| Standard InChI Key | PGCSJXGOCLFBIW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C |
Introduction
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound featuring a benzothiazole core and a pyrazole moiety. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C15H14N4O3S, and its molecular weight is approximately 330.36 g/mol, although some sources may slightly vary in this value .
Synthesis Methods
The synthesis of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate can be achieved through multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic acyl substitution and esterification. The use of commercially available reagents and simple transformations can facilitate the synthesis process, as seen in the synthesis of related compounds .
Biological Activities and Applications
Compounds containing benzothiazole and pyrazole moieties have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both these functional groups in ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate positions it as a promising candidate for further research in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how the compound interacts with specific proteins involved in disease pathways, which is crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate | C15H14N4O3S | Potential biological activities due to benzothiazole and pyrazole moieties | Combination of benzothiazole and pyrazole |
| Methyl 2-amino-1,3-benzothiazole-6-carboxylate | - | Antimicrobial | Lacks pyrazole moiety |
| Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-methyl-1,3-thiazole-5-carboxylate | - | Antimicrobial | Contains thiazole instead of benzothiazole |
| Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | - | Moderate antimicrobial | Chlorine substituent alters reactivity |
Future Research Directions
Given the potential biological activities of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate, future research should focus on detailed in vitro and in vivo studies to evaluate its efficacy and safety. Additionally, structure-activity relationship (SAR) studies can help optimize the compound's pharmacological properties by modifying its chemical structure.
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